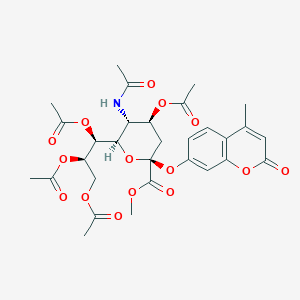
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is a complex organic compound that has garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions to introduce acetyl groups at specific positions on the molecule. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester is used as a fluorescent probe to study enzyme kinetics and reaction mechanisms. Its unique fluorescence properties make it an ideal candidate for various analytical techniques.
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a substrate for specific enzymes, allowing researchers to monitor enzyme activity and investigate metabolic pathways.
Medicine
In medicine, this compound has potential applications in diagnostic assays and therapeutic interventions. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (4-Methylumbelliferyl)-N-acetylneuraminic Acid
- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-b-D-neuraminic Acid
- (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-g-D-neuraminic Acid
Uniqueness
Compared to similar compounds, (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-a-D-neuraminic Acid, Methyl Ester stands out due to its specific acetylation pattern and methyl ester group. These structural features confer unique properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
特性
分子式 |
C30H35NO15 |
|---|---|
分子量 |
649.6 g/mol |
IUPAC名 |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C30H35NO15/c1-14-10-25(37)44-22-11-20(8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-24,26-28H,12-13H2,1-7H3,(H,31,32)/t23-,24+,26+,27+,28+,30+/m0/s1 |
InChIキー |
ZCGDEQZBAJRSAJ-SQJCXGJISA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



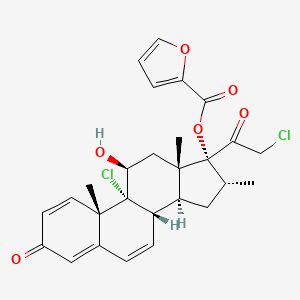
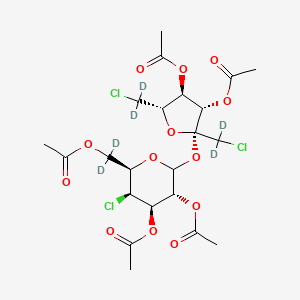
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
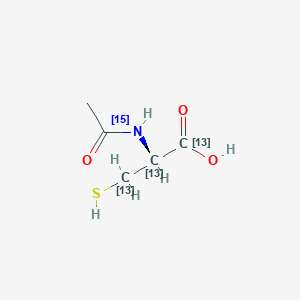
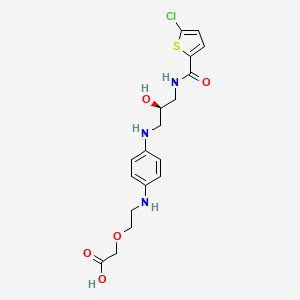
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
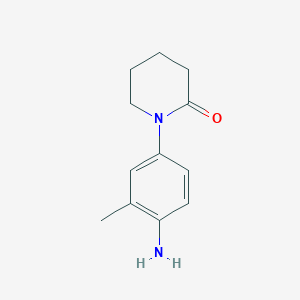
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
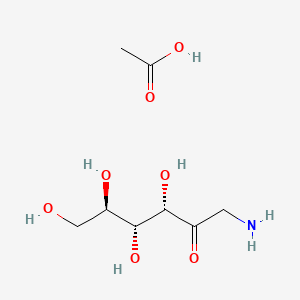
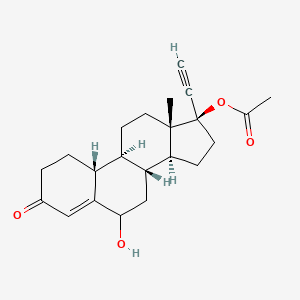
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
